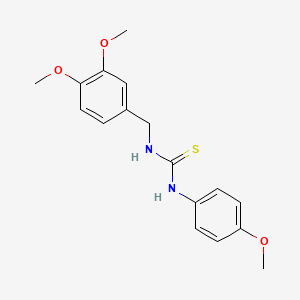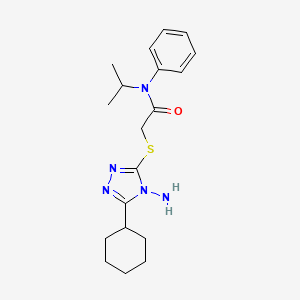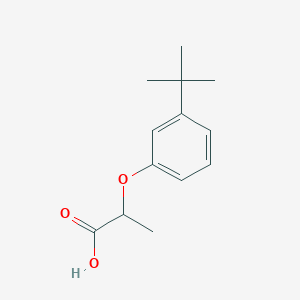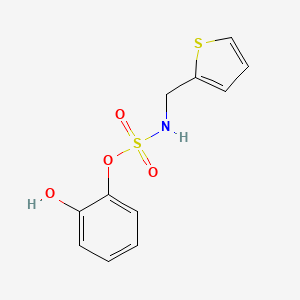![molecular formula C16H20N6O4S B3005814 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034271-93-5](/img/structure/B3005814.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H20N6O4S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds with Antibacterial Activities
Researchers have explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. The process involves reacting certain precursors with active methylene compounds to produce derivatives of pyran, pyridine, and pyridazine. Additionally, the reactivity of these precursors with hydrazine derivatives yields pyrazole and oxazole derivatives. The synthesized compounds have shown significant antibacterial activities, indicating their potential as novel antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Potential as Antiulcer Agents
In another study, imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antiulcer agents. These compounds demonstrated good cytoprotective properties in ethanol and HCl models, despite not displaying significant antisecretory activity. This research indicates the compound's potential in the development of treatments for ulcerative conditions (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Regioselective Synthesis of Imidazo[1,2‐a]pyrimidines
The regioselective synthesis of 3‐(sulfonylamino)imidazo[1,2‐a]pyrimidines from 2-aminopyrimidines showcases a method to create imidazo[1,2-a]pyrimidin-3-ylsulfonamides, highlighting a pathway for producing heterocyclic derivatives through specific reactions. These compounds could have significant applications in medicinal chemistry and drug design, offering a basis for further pharmaceutical development (Rozentsveig et al., 2014).
Anticancer Profile of Sulfonamide Derivatives
A study on the design and synthesis of new sulfonamide derivatives linked to pyrimidin-2-amine has revealed compounds with inhibitory effects against V600EBRAF, a mutation associated with various cancers. The research demonstrates these compounds' potential in inhibiting cancer cell growth, indicating a promising direction for anticancer drug development (Abdel‐Maksoud et al., 2021).
Antitumor and Antibacterial Agents
The synthesis of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides has led to the discovery of compounds with potent antitumor and antibacterial activities. This research highlights the versatility of sulfonamide-based compounds in developing treatments for both cancer and bacterial infections (Hafez, Alsalamah, & El-Gazzar, 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as dihydropyrido[2,3-d]pyrimidines, have been investigated for their potential biological activities .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit certain enzymes, leading to potential antiproliferative effects .
Biochemical Pathways
Related compounds have been shown to have potential effects on various biological and pharmacological properties .
Pharmacokinetics
A study on similar compounds suggests that they may have good pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological and pharmacological properties .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under various conditions .
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O4S/c1-10(2)14-19-12(9-21(14)3)27(25,26)18-7-8-22-15(23)11-5-4-6-17-13(11)20-16(22)24/h4-6,9-10,18H,7-8H2,1-3H3,(H,17,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMNSMAVRJHLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B3005737.png)





![N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B3005744.png)




![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B3005754.png)
